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[2-(2-Ethoxyethoxy)ethoxy]benzene

Hydrophobicity Partition coefficient Solvent selection

[2-(2-Ethoxyethoxy)ethoxy]benzene (CAS 64057-86-9), also catalogued as diethylene glycol phenyl ethyl ether, is a phenyl-terminated glycol diether with molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol. It belongs to the glycol ether family but is structurally distinguished from the more common hydroxyl-terminated monophenyl ethers by its ethoxy end-cap, which eliminates hydrogen-bond donor capacity and increases hydrophobicity (computed XLogP3 = 1.9).

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 64057-86-9
Cat. No. B13944744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(2-Ethoxyethoxy)ethoxy]benzene
CAS64057-86-9
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCOCCOCCOC1=CC=CC=C1
InChIInChI=1S/C12H18O3/c1-2-13-8-9-14-10-11-15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
InChIKeyVOLUQLBPFZVGEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(2-Ethoxyethoxy)ethoxy]benzene (CAS 64057-86-9): Core Identity and Procurement Baseline


[2-(2-Ethoxyethoxy)ethoxy]benzene (CAS 64057-86-9), also catalogued as diethylene glycol phenyl ethyl ether, is a phenyl-terminated glycol diether with molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol [1]. It belongs to the glycol ether family but is structurally distinguished from the more common hydroxyl-terminated monophenyl ethers by its ethoxy end-cap, which eliminates hydrogen-bond donor capacity and increases hydrophobicity (computed XLogP3 = 1.9) [1]. The compound is a colorless liquid with a computed boiling point of 296.2 °C at 760 mmHg and a computed density of 1.008 g/cm³ . It serves as a solvent, a synthetic intermediate for functional materials such as aromatic polyamides, and a building block for dipodal ethylene oxide ligands [2].

Why [2-(2-Ethoxyethoxy)ethoxy]benzene Cannot Be Replaced by Generic Glycol Phenyl Ethers


Although [2-(2-ethoxyethoxy)ethoxy]benzene shares the aryl glycol ether backbone with common solvents such as ethylene glycol monophenyl ether (EGPE, CAS 122-99-6) and diethylene glycol monophenyl ether (DGPE, CAS 104-68-7), structural differences at the molecular level produce quantifiable divergences in hydrophobicity, hydrogen-bonding capacity, and thermal behavior that preclude simple substitution [1]. The ethoxy terminal group replaces the hydroxyl terminus found in DGPE and triethylene glycol monophenyl ether (TGPE, CAS 7204-16-2), resulting in zero hydrogen-bond donor count versus one for the hydroxyl-terminated analogs [1][2]. This change elevates the computed logP to 1.9, compared to approximately 1.07–1.2 for the monophenyl ethers, and alters solvation selectivity, reactivity in condensation polymerizations, and compatibility with water-sensitive chemistries [3]. These property differences directly translate into distinct application profiles that are documented with quantitative evidence below.

Quantitative Differentiation Evidence for [2-(2-Ethoxyethoxy)ethoxy]benzene (CAS 64057-86-9) vs. Closest Analogs


Hydrophobicity Advantage: XLogP3 1.9 vs. Hydroxyl-Terminated Glycol Phenyl Ethers (XLogP3 1.07–1.2)

[2-(2-Ethoxyethoxy)ethoxy]benzene exhibits a computed XLogP3 of 1.9, reflecting its ethoxy-capped, zero-hydroxyl structure [1]. In contrast, the nearest hydroxyl-terminated comparators—diethylene glycol monophenyl ether (DGPE, CAS 104-68-7) and ethylene glycol monophenyl ether (EGPE, CAS 122-99-6)—show substantially lower logP values of 1.07 and 1.2, respectively [2][3]. This logP difference of approximately 0.7–0.8 units corresponds to a roughly 5–6× greater octanol-water partition coefficient, indicating markedly higher hydrophobicity and preferential partitioning into non-aqueous phases for the target compound [1][2][3].

Hydrophobicity Partition coefficient Solvent selection

Hydrogen-Bond Donor Absence: Zero HBD vs. One HBD in Hydroxyl-Terminated Analogs

The target compound possesses zero hydrogen-bond donor (HBD) groups, as the terminal hydroxyl found in DGPE and TGPE is replaced by an ethoxy group [1]. In contrast, both DGPE (CAS 104-68-7) and TGPE (CAS 7204-16-2) each contain one hydroxyl HBD [2]. This structural distinction eliminates the compound's capacity to act as a hydrogen-bond donor while retaining three hydrogen-bond acceptor sites (ether oxygens), creating a purely H-bond-accepting solvent profile [1].

Hydrogen bonding Reaction solvent Water sensitivity

Boiling Point and Density: Computed 296.2 °C / 1.008 g/cm³ Positions Between EGPE and DGPE, with Distinct Low-Density Profile

The computed boiling point of [2-(2-ethoxyethoxy)ethoxy]benzene is 296.2 °C at 760 mmHg, which is approximately 51 °C higher than EGPE (245 °C) and comparable to the experimentally reported range for DGPE (293–309 °C) [1]. Critically, its computed density of 1.008 g/cm³ is approximately 10% lower than DGPE (1.12 g/cm³, specific gravity 20/20) and approximately 9% lower than EGPE (1.102–1.109 g/cm³) [1]. This combination of high boiling point with low density differentiates it from all common hydroxyl-terminated phenyl glycol ethers.

Boiling point Density Physical property Solvent recovery

Polyamide Thermal Stability: ortho-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-Based Polymers Decompose at 477–483 °C vs. 380–420 °C for p-Terphenylene Polyamides

[2-(2-Ethoxyethoxy)ethoxy]benzene serves as the direct synthetic precursor to ortho-bis[2-(2-ethoxyethoxy)ethoxy]benzene, a dipodal diacid monomer used in high-performance aromatic polyamides [1]. In a direct comparative study, polyamides synthesized from this dipodal monomer exhibited thermal decomposition temperatures of 477–483 °C, compared to 380–420 °C for analogous p-terphenylene polyamides bearing long side chains—a stability improvement of 57–103 °C [1]. Furthermore, polymers derived from the dipodal (acyclic) monomer showed glass-transition temperatures in the range of 190–345 °C, although crown-ether-containing analogs exhibited higher Tg values within this range, demonstrating tunable thermal behavior depending on whether the monomer is cyclized [1].

Aromatic polyamides Thermal stability Polymer synthesis Monomer precursor

Evidence-Backed Application Scenarios for [2-(2-Ethoxyethoxy)ethoxy]benzene (CAS 64057-86-9)


Anhydrous Organic Synthesis Requiring a Non-Hydroxylic, High-Boiling Ether Solvent

With zero hydrogen-bond donor capacity and a computed boiling point of 296 °C, [2-(2-ethoxyethoxy)ethoxy]benzene is suited for reactions employing water-sensitive reagents such as acid chlorides, Grignard reagents, or isocyanates where hydroxyl-terminated solvents (e.g., DGPE, TGPE) would quench reactive intermediates. Its XLogP3 of 1.9 further ensures poor water miscibility, maintaining anhydrous conditions throughout reflux or prolonged heating .

Monomer Precursor for High-Temperature Aromatic Polyamides (Td > 477 °C)

The compound is the direct precursor to ortho-bis[2-(2-ethoxyethoxy)ethoxy]benzene, a dipodal diacid monomer that yields aromatic polyisophthalamides with thermal decomposition temperatures of 477–483 °C—significantly exceeding the 380–420 °C limit of p-terphenylene polyamides . This thermal margin supports applications in high-temperature filtration membranes, electronic substrates, and aerospace composites where long-term thermal oxidative stability is required.

Hydrophobic Extraction and Phase-Transfer Catalysis

The compound's XLogP3 of 1.9, representing an approximately 5–6× greater octanol-water partition coefficient than DGPE (logP ~1.07), makes it a superior organic phase for liquid-liquid extractions of moderately hydrophobic solutes and for phase-transfer catalysis where the solvent must remain clearly segregated from aqueous layers . Its lack of hydroxyl functionality prevents emulsification that can occur with hydroxyl-terminated glycol ethers at phase boundaries.

Low-Density Formulation Component for Coatings and Ink Vehicles

With a computed density of 1.008 g/cm³—approximately 9–10% lower than EGPE (1.106 g/cm³) and DGPE (1.12 g/cm³)—and a boiling point exceeding 296 °C, [2-(2-ethoxyethoxy)ethoxy]benzene offers formulators a lower-mass solvent option that maintains slow evaporation characteristics comparable to DGPE. This is particularly relevant for low-VOC coatings, ink formulations, and adhesive compositions where reducing formulated density without sacrificing high-boiling performance is a procurement criterion .

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